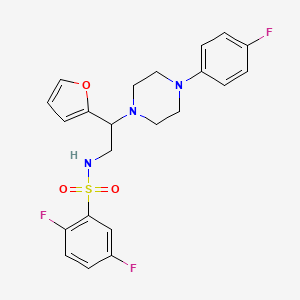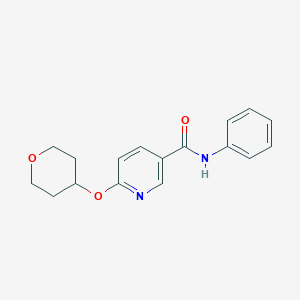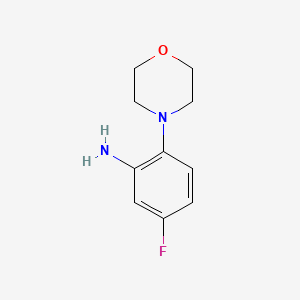
3-(4-Hydroxyphenyl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)propanimidamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of a hydroxyphenyl group attached to a propanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propanimidamide typically involves the use of p-hydroxyphenylpropionic acid as a starting material. The synthetic route includes a two-step reaction process. In the first step, p-hydroxyphenylpropionic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with ammonia to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using thionyl chloride and ammonia as both reactants and solvents. This method reduces the reaction time and increases the yield compared to traditional methods that use more expensive and less efficient reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imidamide group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)propanimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)propanimidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)propanamide
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)amino)propanoic acid
Uniqueness
3-(4-Hydroxyphenyl)propanimidamide is unique due to its imidamide group, which imparts distinct chemical properties compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANLSBLFULWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)
![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)
![1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea](/img/structure/B3000453.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)
![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)


